An In-depth Technical Guide to the Structure and Isomers of 2-Methylheptanoic Acid
An In-depth Technical Guide to the Structure and Isomers of 2-Methylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methylheptanoic acid, a branched-chain fatty acid with significance in various scientific and industrial fields, including flavor and fragrance chemistry, and as a potential modulator of biological pathways. This document details the structure of 2-methylheptanoic acid, systematically explores its constitutional and stereoisomers, and presents their physicochemical properties in comparative tables. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and analysis of these compounds and visualizes key concepts through structured diagrams.
Introduction to 2-Methylheptanoic Acid
2-Methylheptanoic acid is a saturated, branched-chain fatty acid with the chemical formula C₈H₁₆O₂.[1][2] Its structure consists of a seven-carbon heptane chain with a methyl group at the second carbon (the α-position) and a carboxylic acid functional group.[3][4] This structure classifies it as a medium-chain fatty acid. 2-Methylheptanoic acid is a colorless to pale yellow liquid with a characteristic fatty or waxy odor.[3] It finds applications as a flavoring agent in the food industry and as an intermediate in the synthesis of fragrances and pharmaceuticals.[3][4]
Structure and Isomerism of C₈H₁₆O₂ Carboxylic Acids
The molecular formula C₈H₁₆O₂ encompasses a variety of carboxylic acid isomers, which can be broadly categorized into constitutional isomers and stereoisomers.
Constitutional Isomers
Constitutional isomers of 2-methylheptanoic acid have the same molecular formula but differ in the connectivity of their atoms. These include isomers with varying carbon chain lengths and different positions of the methyl, ethyl, or propyl groups. The primary constitutional isomers are octanoic acid (the straight-chain isomer) and various methylheptanoic, ethylhexanoic, propylpentanoic, and dimethylhexanoic acids.
A systematic nomenclature and the structures of these isomers are presented below:
-
Octanoic Acid (Caprylic Acid)
-
Methylheptanoic Acids: 2-Methylheptanoic acid, 3-Methylheptanoic acid, 4-Methylheptanoic acid, 5-Methylheptanoic acid, 6-Methylheptanoic acid
-
Ethylhexanoic Acids: 2-Ethylhexanoic acid, 3-Ethylhexanoic acid, 4-Ethylhexanoic acid
-
Propylpentanoic Acids: 2-Propylpentanoic acid (Valproic acid)
-
Dimethylhexanoic Acids: 2,2-Dimethylhexanoic acid, 2,3-Dimethylhexanoic acid, 2,4-Dimethylhexanoic acid, 2,5-Dimethylhexanoic acid, 3,3-Dimethylhexanoic acid, 3,4-Dimethylhexanoic acid, 3,5-Dimethylhexanoic acid, 4,4-Dimethylhexanoic acid, 5,5-Dimethylhexanoic acid
Diagram of Isomeric Relationships
Caption: Constitutional isomers of C₈H₁₆O₂ carboxylic acids.
Stereoisomers of 2-Methylheptanoic Acid
2-Methylheptanoic acid possesses a chiral center at the second carbon atom, the point of methyl group attachment. Consequently, it exists as a pair of enantiomers: (R)-2-methylheptanoic acid and (S)-2-methylheptanoic acid. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive. Several other constitutional isomers, such as 3-methylheptanoic acid and 2,3-dimethylhexanoic acid, also exhibit stereoisomerism due to the presence of one or more chiral centers.
Physicochemical Properties of Isomers
The structural variations among the isomers of C₈H₁₆O₂ carboxylic acids lead to differences in their physical and chemical properties. A summary of key physicochemical data is presented in the tables below for easy comparison.
Table 1: Physicochemical Properties of Straight-Chain and Monomethyl-Branched C₈ Carboxylic Acids
| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |
| Octanoic Acid | 124-07-2 | 239.7 | 16.7 | 0.91 | 1.4285 |
| 2-Methylheptanoic Acid | 1188-02-9 | 140 (at 30 mmHg) | - | 0.906 | 1.425 |
| 3-Methylheptanoic Acid | 53663-30-2 | 228.9 (est.)[5] | - | 0.917 (est.)[5] | 1.413 (est.)[5] |
| 4-Methylheptanoic Acid | 3302-03-2 | 234-235 | - | 0.882 (at 25°C)[6] | 1.430[6] |
| 5-Methylheptanoic Acid | 1070-68-4 | 234-236 | - | - | - |
| 6-Methylheptanoic Acid | 929-10-2 | 202-204 | - | 0.893 | 1.428[7] |
Table 2: Physicochemical Properties of Ethyl- and Dimethyl-Branched C₈ Carboxylic Acids
| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |
| 2-Ethylhexanoic Acid | 149-57-5 | 228 | -59 | 0.903 | 1.425 |
| 3-Ethylhexanoic Acid | 41065-91-2 | 234.6 | - | 0.926 | 1.435[8] |
| 4-Ethylhexanoic Acid | 6299-66-7 | 234.6 | - | 0.926 | 1.435[9] |
| 2,2-Dimethylhexanoic Acid | 813-72-9 | 216-220 | -21.25 (est.)[3] | 0.913[10] | 1.427[10] |
| 2,3-Dimethylhexanoic Acid | 41065-92-3 | 228.9 (est.)[11] | - | 0.917 (est.)[11] | 1.411 (est.)[11] |
| 3,4-Dimethylhexanoic Acid | 153312-53-9 | - | - | - | - |
| 3,5-Dimethylhexanoic Acid | 60308-87-4 | 118.5-119.5 (at 14 Torr)[1] | - | 0.901 (at 25°C)[1] | - |
| 4,4-Dimethylhexanoic Acid | 2979-89-7 | 130-150 (at 16 Torr)[12] | - | 0.928 (est.)[12] | - |
| 5,5-Dimethylhexanoic Acid | 24499-80-7 | 227.7 | - | 0.928 | 1.436 |
Experimental Protocols
Synthesis of 3-Methylheptanoic Acid
This protocol describes the synthesis of 3-methylheptanoic acid via the Grignard reaction with sec-butyl crotonate followed by saponification.[4]
Materials:
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Crotonic acid
-
sec-Butyl alcohol
-
Concentrated sulfuric acid
-
Benzene
-
Magnesium turnings
-
Iodine
-
Dry ether
-
n-Butyl bromide
-
sec-Butyl crotonate
-
Cuprous chloride (optional)
-
Ethanol
-
Potassium hydroxide
-
Water
-
Concentrated hydrochloric acid
-
1:1 Benzene-ether mixture
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of sec-Butyl Crotonate:
-
In a 2-L round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol containing 6-7 mL of concentrated sulfuric acid, and 300 mL of benzene.
-
Add boiling chips and equip the flask with a water separator and a reflux condenser.
-
Heat the mixture under reflux for approximately 12 hours, or until no more water separates.
-
Cool the reaction mixture, dilute with 200 mL of ether, and wash with 10% sodium carbonate solution until neutral, followed by a wash with saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate, distill the solvent, and fractionate the residue under reduced pressure to obtain sec-butyl crotonate.
-
-
Grignard Reaction:
-
In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 30.4 g (1.25 gram atoms) of magnesium turnings and a crystal of iodine.
-
Add 171 g (1.25 moles) of n-butyl bromide dissolved in 500 mL of dry ether through the dropping funnel at a rate that maintains gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0°C in an ice-salt bath.
-
Optionally, add 1 g of cuprous chloride as a catalyst.
-
Slowly add a solution of 142 g (1 mole) of sec-butyl crotonate in 100 mL of dry ether to the stirred Grignard reagent over 2-3 hours, maintaining the temperature at 0°C.
-
After the addition, continue stirring at 0°C for one hour and then at room temperature for another hour.
-
-
Hydrolysis and Saponification:
-
Pour the reaction mixture cautiously onto a mixture of 500 g of crushed ice, 110 mL of concentrated hydrochloric acid, and 100 mL of ether.
-
Separate the ether layer and extract the aqueous layer three times with 100 mL of ether.
-
Combine the ether extracts, wash with saturated sodium bicarbonate solution and then with water.
-
Dry the ether solution over anhydrous magnesium sulfate and remove the ether by distillation.
-
Dissolve the resulting crude ester in 100 mL of ethanol containing 18.5 g (0.3 mole) of potassium hydroxide and 20 mL of water.
-
Heat the solution under reflux for 30 minutes.
-
-
Isolation of 3-Methylheptanoic Acid:
-
Cool the solution, dilute with 200 mL of water, and acidify with 60 mL of concentrated hydrochloric acid.
-
Extract the organic acid with three 100-mL portions of a 1:1 benzene-ether mixture.
-
Wash the combined organic extracts with 50 mL of saturated sodium chloride solution.
-
Dry the solution over anhydrous magnesium sulfate and remove the solvents by distillation.
-
Distill the residue under reduced pressure to obtain pure 3-methylheptanoic acid.[4]
-
Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of fatty acids, including branched-chain isomers, by GC-MS after derivatization to their fatty acid methyl esters (FAMEs).
Materials:
-
Fatty acid sample (e.g., lipid extract)
-
Methanol
-
Hexane or Heptane
-
Boron trifluoride (BF₃)-methanol reagent (12-14%) or methanolic HCl
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar column like DB-23 or a non-polar column like DB-5ms)
-
Helium carrier gas
-
FAME standards
Procedure:
-
Sample Preparation and Derivatization (Acid-Catalyzed Esterification):
-
Place the lipid sample (1-50 mg) into a screw-capped glass tube with a PTFE liner.
-
Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-methanol) reagent.
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes (optimization may be required).
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Set to a temperature of 250°C. Inject 1 µL of the FAMEs solution in split or splitless mode.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 3-5°C/min), and holds at the final temperature for a period to ensure elution of all compounds.
-
Column: Use a column suitable for FAME analysis. Polar columns provide better separation of isomers.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-550.
-
Data Analysis: Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST). Quantify the individual fatty acids by integrating the peak areas and comparing them to an internal standard.
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of fatty acids by GC-MS.
Biological Significance and Metabolic Pathways
Branched-chain fatty acids (BCFAs), including 2-methylheptanoic acid and its isomers, are found in various natural sources and are known to play roles in cellular processes. They are components of cell membranes and can influence membrane fluidity.
The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine can lead to the formation of precursors for the synthesis of branched-chain fatty acids. The catabolic pathway of a branched-chain fatty acid like 2-methylheptanoic acid is expected to proceed via a modified β-oxidation pathway. Due to the methyl branch at the α-carbon, the initial steps of classical β-oxidation are blocked. The catabolism likely involves an initial α-hydroxylation followed by decarboxylation to yield a straight-chain fatty acid that can then enter the conventional β-oxidation spiral.
Proposed Catabolic Pathway of 2-Methylheptanoic Acid
Caption: Proposed catabolism of 2-methylheptanoic acid.
Conclusion
2-Methylheptanoic acid and its isomers represent a diverse group of branched-chain fatty acids with distinct physicochemical properties and potential biological activities. This guide has provided a structured overview of their isomerism, a compilation of their physical properties, and detailed experimental protocols for their synthesis and analysis. The provided diagrams offer a visual representation of the isomeric relationships, an analytical workflow, and a proposed metabolic pathway. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their work with this important class of molecules.
References
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